Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate
Description
Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate is an organosulfur compound characterized by a methyl ester group linked to a sulfanyl (thioether) moiety, which is further substituted with a 2-ethoxyethyl chain. The compound's molecular weight is 164.22 g/mol (CAS: 627902-35-6), and its structure combines hydrophilic (ethoxyethyl) and lipophilic (methyl ester) components, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 2-(2-ethoxyethylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-3-10-4-5-11-6-7(8)9-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFIVACOFBPDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate typically involves the reaction of 2-ethoxyethanethiol with methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxyethyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; conducted in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles (e.g., amines, thiols); often requires a catalyst like palladium on carbon and is performed under inert atmosphere conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Applications in Organic Synthesis
Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate serves as a versatile intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The sulfur atom can act as a leaving group, facilitating the substitution of nucleophiles.
- Synthesis of Sulfides : This compound can be used to synthesize sulfide derivatives, which are significant in medicinal chemistry.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Replacement of the ethoxy group with nucleophiles | Various alkyl sulfides |
| Formation of Sulfides | Reacts with other sulfur sources | Sulfide derivatives |
Pharmaceutical Applications
The pharmaceutical industry has shown interest in this compound due to its potential therapeutic properties. Research indicates that compounds with similar structures exhibit:
- Antihistamine Activity : Some derivatives have shown effectiveness in treating allergic reactions and conditions related to histamine release.
- Antimicrobial Properties : Studies suggest that organosulfur compounds can possess antibacterial and antifungal activities.
Case Study: Antihistamine Activity
A study published in a pharmaceutical journal explored the antihistamine potential of similar sulfanyl compounds, noting their selective action on histamine receptors without significant side effects. This positions this compound as a candidate for further investigation in allergy treatments .
Agrochemical Applications
In agrochemicals, this compound can be utilized as:
- Pesticide Intermediates : Its reactivity allows it to be transformed into active pesticide ingredients.
- Fungicides : Organosulfur compounds are often effective against a range of fungal pathogens.
Table 2: Agrochemical Applications
| Application Type | Description | Example Uses |
|---|---|---|
| Pesticide Intermediates | Used to synthesize active ingredients | Insecticides |
| Fungicides | Effective against fungal diseases | Crop protection |
Mechanism of Action
The mechanism by which Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing the active components that interact with molecular targets.
Comparison with Similar Compounds
Structural Variations in Sulfanyl-Acetate Esters
The structural analogs of Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate differ primarily in the substituents attached to the sulfanyl group and the ester moiety. Key comparisons include:
Substituent Complexity
- This compound is utilized in crystallography studies due to its stable packing motifs .
- Ethyl 2-[(ethoxycarbonyl)thio]acetate (CAS: 82813-85-2): Contains an ethoxycarbonyl-thio group, which increases electrophilicity and reactivity in radical polymerization processes (e.g., RAFT polymerization) .
- Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate (): Incorporates a sulfamoyl group and methoxy-substituted phenyl ring, broadening applications in pharmaceuticals and agrochemicals due to enhanced bioactivity .
Ester Group Variations
- Ethyl 2-phenylacetoacetate (CAS: 5413-05-8): An ethyl ester with a phenyl-acetoacetyl chain, serving as a precursor in amphetamine synthesis .
- Methyl 2-thienylacetate (CAS: 19432-68-9): Features a thiophene ring, imparting unique electronic properties useful in material science .
Heterocyclic Derivatives
- Ethyl 2-[({[4-amino-5-cyano-6-(methyl-sulfanyl)pyridin-2-yl]carbamoyl}methyl)-sulfanyl]acetate (): Integrates a pyridine ring and carbamoyl group, enabling applications in medicinal chemistry for kinase inhibition .
- Methyl 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate (CID: 1391491): Contains a thiadiazole ring, enhancing its role in pesticide development .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|---|
| This compound | 627902-35-6 | 164.22 | Ethoxyethyl sulfanyl | Moderate in polar solvents |
| Ethyl 2-[(ethoxycarbonyl)thio]acetate | 82813-85-2 | 206.26 | Ethoxycarbonyl-thio | High in organic solvents |
| Methyl 2-thienylacetate | 19432-68-9 | 156.20 | Thiophene | Low in water |
| Ethyl 2-phenylacetoacetate | 5413-05-8 | 206.24 | Phenyl-acetoacetyl | Lipophilic |
- Hydrophilicity : The ethoxyethyl group in the target compound improves water solubility compared to purely aromatic analogs like Ethyl 2-phenylacetoacetate .
- Reactivity : Sulfanyl groups in compounds like Methyl 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate participate in nucleophilic substitutions, enabling crosslinking in polymer chemistry .
Biological Activity
Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate, a compound with the chemical formula C₉H₁₈O₂S, has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features an ethoxyethyl group linked to a sulfanyl moiety and an acetate functional group. The sulfur atom in the compound is significant as it can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing active components that interact with various molecular targets.
This compound may exert its biological effects through several mechanisms:
- Enzyme Interaction : The compound has been studied for its interactions with enzymes, influencing their activity.
- Receptor Modulation : It may modulate receptor activities, impacting signaling pathways within cells.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various pathogens, suggesting its potential as a therapeutic agent in treating infections.
Case Study: Antimicrobial Efficacy
A study assessing the antimicrobial activity of various sulfanyl compounds found that this compound inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, demonstrating significant antimicrobial potential .
Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Research Findings
In a controlled study, this compound was shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell cultures treated with inflammatory stimuli. This suggests a mechanism by which the compound could be utilized in inflammatory conditions .
Table 1: Biological Activity Overview
Table 2: Case Study Results on Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 32 | 20 |
| Escherichia coli | 16 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
